Phenylacetic acid + 2O, O-Hex
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Overview
Description
Phenylacetic acid + 2O, O-Hex is a compound classified as a phenolic glycoside. It has the chemical formula C14H18O9 and an exact mass of 330.289. This compound is known for its unique structure, which includes a phenylacetic acid moiety linked to a hexose sugar unit through an oxygen bridge .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylacetic acid + 2O, O-Hex can be synthesized through various methods. One common route involves the hydrolysis of benzyl cyanide using sulfuric acid or hydrochloric acid as a catalyst . Another method includes the oxidation of phenylacetaldehyde with copper (II) hydroxide . Additionally, it can be prepared by the hydrolysis of sodium phenylethanoate or phenylacetate esters .
Industrial Production Methods
In industrial settings, phenylacetic acid is often produced through the hydrolysis of benzyl cyanide. This method is preferred due to its efficiency and cost-effectiveness . The reaction typically involves heating benzyl cyanide with a strong acid catalyst, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Phenylacetic acid + 2O, O-Hex undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phenylacetone.
Reduction: Reduction reactions can convert it into various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the carboxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and copper (II) hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and acetic anhydride are commonly employed.
Major Products Formed
Oxidation: Phenylacetone is a major product formed during oxidation.
Reduction: Alcohol derivatives are typically formed.
Substitution: Various substituted phenylacetic acid derivatives can be produced.
Scientific Research Applications
Phenylacetic acid + 2O, O-Hex has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of phenylacetic acid + 2O, O-Hex involves its interaction with specific enzymes and molecular targets. In biological systems, it is metabolized by enzymes such as arylesterase and carboxylesterase . These enzymes hydrolyze the compound, leading to the formation of active metabolites that exert various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid
- Phenylpropanoic acid
- Cinnamic acid
Uniqueness
Phenylacetic acid + 2O, O-Hex is unique due to its glycosidic linkage, which imparts distinct chemical and biological properties. Unlike benzoic acid and cinnamic acid, which are simpler aromatic carboxylic acids, this compound has a more complex structure that allows for diverse reactivity and applications .
Properties
IUPAC Name |
2-[5-hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O9/c15-5-9-11(19)12(20)13(21)14(23-9)22-8-2-1-7(16)3-6(8)4-10(17)18/h1-3,9,11-16,19-21H,4-5H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFYXXNAFZRZAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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